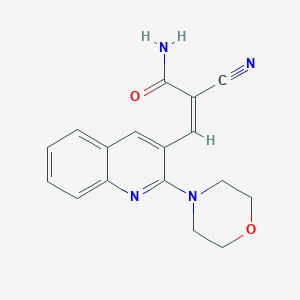
(Z)-2-Cyano-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-Cyano-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide is a complex organic compound that features a cyano group, a morpholine ring, and a quinoline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Cyano-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinoline core is replaced by a morpholine group.
Formation of the Cyano Group: The cyano group is typically introduced through a nucleophilic addition reaction using cyanide sources such as sodium cyanide or potassium cyanide.
Final Coupling Reaction: The final step involves coupling the cyano-quinoline intermediate with an appropriate prop-2-enamide derivative under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions for substitution reactions.
Major Products
Oxidation: N-oxide derivatives of the morpholine ring.
Reduction: Amine derivatives from the reduction of the cyano group.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-2-Cyano-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for enzyme inhibition studies and receptor binding assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of (Z)-2-Cyano-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide involves its interaction with specific molecular targets. The cyano group and quinoline moiety are known to interact with enzymes and receptors, potentially inhibiting their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
2-Cyano-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide: Lacks the (Z)-configuration, which may affect its biological activity.
2-Cyano-3-(2-piperidin-4-ylquinolin-3-yl)prop-2-enamide: Contains a piperidine ring instead of a morpholine ring, which can alter its chemical properties and reactivity.
2-Cyano-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enoic acid: Contains a carboxylic acid group instead of an amide group, affecting its acidity and solubility.
Uniqueness
(Z)-2-Cyano-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide is unique due to its specific (Z)-configuration, which can influence its interaction with biological targets and its overall reactivity. The combination of the cyano group, morpholine ring, and quinoline moiety provides a versatile scaffold for various applications in scientific research and industry.
Propiedades
IUPAC Name |
(Z)-2-cyano-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c18-11-14(16(19)22)10-13-9-12-3-1-2-4-15(12)20-17(13)21-5-7-23-8-6-21/h1-4,9-10H,5-8H2,(H2,19,22)/b14-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYLWIZPMAYMEF-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3C=C2C=C(C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC3=CC=CC=C3C=C2/C=C(/C#N)\C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2434734.png)
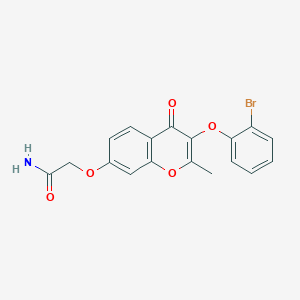
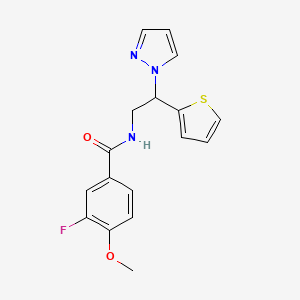
![2,4-dimethyl-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-1,3-thiazole-5-carboxamide](/img/structure/B2434740.png)
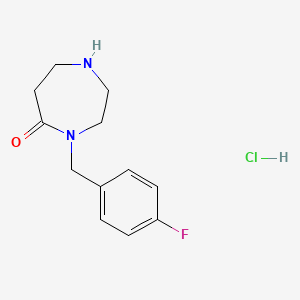

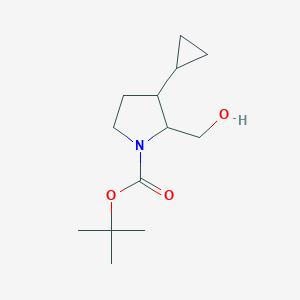
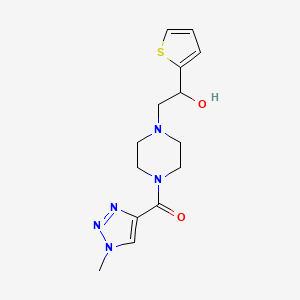
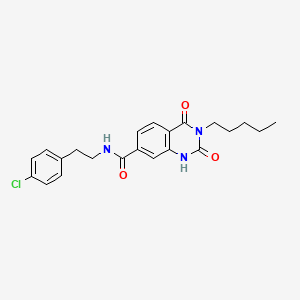
![(E)-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]amino 4-chlorobenzoate](/img/structure/B2434753.png)
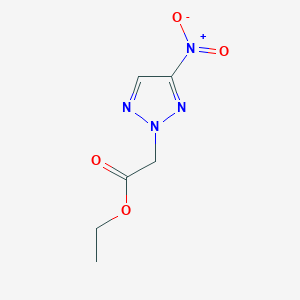
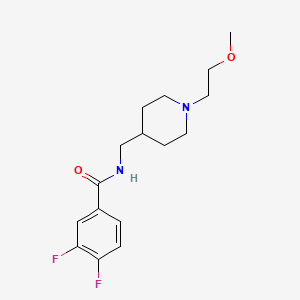
![4,4-Dimethyl-1-({2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}amino)piperidine-2,6-dione](/img/structure/B2434756.png)

